molecular formula C7H3ClF3NO B1394890 1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone CAS No. 1060811-90-6

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

Cat. No. B1394890
M. Wt: 209.55 g/mol
InChI Key: QERWSIMZVTWIGA-UHFFFAOYSA-N
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Description

This would involve a basic overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the compound’s molecular structure.



Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including what types of reactions it undergoes, what products are formed, and what conditions are required for these reactions to occur.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability under various conditions.


Scientific Research Applications

Antimicrobial and Antifungal Activity

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone, a related compound, has been synthesized and shown to have significant antibacterial and antifungal activity against various strains including Escherichia coli and Candida albicans. This indicates potential applications of similar compounds in antimicrobial research (Sujatha, Shilpa, & Gani, 2019).

Material Architecture and NLO Properties

A study on novel pyridine-based hydrazone derivatives, including compounds structurally related to 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, demonstrated their potential in material architecture due to their intramolecular hydrogen bonding networks. These compounds also exhibited notable nonlinear optical (NLO) properties, making them interesting for material science applications (Khalid et al., 2021).

Photocatalytic Activities

The study of ligand scaffolds including pyridine-based compounds showed their utility in photocatalytic water reduction, indicating potential applications in energy conversion and environmental remediation (Bachmann et al., 2013).

Synthesis of Heterocyclic Moieties

Research into the synthesis of imidazo[1,2-a]pyridines highlighted the use of 2-chloropyridines, closely related to 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethanone, in producing important heterocyclic moieties commonly found in medicinal chemistry (Vuillermet, Bourret, & Pelletier, 2020).

Coordination Chemistry and Sensing Applications

A review of the synthesis and complex chemistry of 2,6-bis(pyrazolyl)pyridines, which are structurally related to the compound , showed their application in luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and any other potential hazards, as well as appropriate safety precautions for handling and disposal.


Future Directions

This would involve discussing potential areas for further research, such as new synthesis methods, applications, or modifications of the compound that could enhance its properties or reduce its hazards.


Please note that this is a general outline and the specific details would depend on the particular compound and the available research. For a comprehensive analysis of a specific compound, I would recommend consulting the primary scientific literature or a trusted database such as PubChem or ChemSpider. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

1-(6-chloropyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERWSIMZVTWIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695104
Record name 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyridin-2-YL)-2,2,2-trifluoroethanone

CAS RN

1060811-90-6
Record name 1-(6-Chloro-2-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Chloropyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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